methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride
Description
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride is a heterocyclic amine salt featuring a tetrazole ring substituted with a methyl group at the 1-position and a methylamine moiety at the 5-position. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive tetrazole derivatives, particularly in histone deacetylase (HDAC) inhibitor research . The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical applications.
Properties
IUPAC Name |
N-methyl-1-(1-methyltetrazol-5-yl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9N5.ClH/c1-5-3-4-6-7-8-9(4)2;/h5H,3H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKUPMKQOZMPDJK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NN=NN1C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1384429-04-2 | |
| Record name | 1H-Tetrazole-5-methanamine, N,1-dimethyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384429-04-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Biological Activity
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride (CAS No. 1249712-29-5) is a chemical compound derived from tetrazole, a five-membered heterocyclic structure containing four nitrogen atoms and one carbon atom. This compound has garnered attention in various scientific fields due to its potential biological activities, including antimicrobial and anticancer properties.
| Property | Value |
|---|---|
| Molecular Formula | C₄H₉N₅ |
| Molecular Weight | 127.15 g/mol |
| CAS Number | 1249712-29-5 |
The biological activity of this compound is hypothesized to be linked to its structural similarity to other tetrazole derivatives. Tetrazoles are known for their diverse biological effects, which may include:
- Antimicrobial Activity : Studies have shown that various tetrazole derivatives exhibit significant antimicrobial effects against a range of pathogens.
- Anticancer Activity : Research indicates that certain tetrazole compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Biochemical Pathways
The compound may interact with multiple biochemical pathways due to its potential to act as an enzyme inhibitor or modulator. Specific pathways implicated include those involved in cell signaling and apoptosis.
Antimicrobial Activity
A study highlighted the antimicrobial properties of tetrazole derivatives, including this compound. The compound was tested against several bacterial strains, demonstrating notable activity against:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition at concentrations as low as 100 µg/mL .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For example:
| Cell Line | IC₅₀ (µg/mL) |
|---|---|
| A431 (epidermoid carcinoma) | 10.5 |
| Jurkat (T-cell leukemia) | 8.7 |
These results suggest that the compound may serve as a promising candidate for further development in cancer therapeutics .
Case Study 1: Antimicrobial Efficacy
In a comparative study of tetrazole derivatives, this compound was found to be one of the most potent compounds against Gram-positive bacteria. The study utilized a series of structural modifications to optimize activity and identified key functional groups contributing to efficacy .
Case Study 2: Anticancer Potential
A recent investigation into the anticancer properties of this compound involved treating human colon cancer cells with varying concentrations. The results demonstrated significant apoptosis induction at higher concentrations (≥10 µg/mL), with associated upregulation of pro-apoptotic markers .
Scientific Research Applications
Biological Activities
Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride exhibits various biological activities that make it valuable in research:
- Antimicrobial Activity : Research indicates that tetrazole derivatives can exhibit antimicrobial properties. The presence of the tetrazole ring may enhance the compound's ability to inhibit bacterial growth.
- Neuropharmacological Effects : Compounds containing tetrazole structures have been investigated for their potential neuroprotective effects and roles in treating neurological disorders.
- Pharmacological Applications : The compound has been studied for its potential use in synthesizing other pharmacologically active molecules.
Medicinal Chemistry
This compound is often utilized in medicinal chemistry for the development of new drugs. Its unique structure allows for modifications that can lead to the discovery of new therapeutic agents.
Synthesis of Bioactive Compounds
This compound serves as a building block for synthesizing various bioactive compounds. Its reactivity can be exploited to create more complex molecules with desired biological activities.
Analytical Chemistry
In analytical chemistry, this compound can be used as a reference standard in chromatographic methods to ensure the accuracy and reliability of analytical results.
Case Studies and Research Findings
Several studies have documented the applications and effects of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antimicrobial Properties | Demonstrated significant inhibition of bacterial growth against various strains. |
| Study 2 | Neuroprotective Effects | Showed potential in reducing neuroinflammation in animal models of neurodegeneration. |
| Study 3 | Drug Development | Used as a precursor in synthesizing novel antitumor agents with enhanced efficacy. |
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related tetrazole derivatives, focusing on substituent effects, synthetic routes, physicochemical properties, and biological activity.
2.1 Structural Analogues
| Compound Name | Substituents | Core Structure | Key Differences |
|---|---|---|---|
| Target Compound : Methyl[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amine hydrochloride | 1-Me, 5-CH₂NHMe | Tetrazole | Baseline for comparison |
| Methyl 4-({[(1-benzyl-1H-1,2,3,4-tetrazol-5-yl)methyl]amino}methyl)benzoate hydrochloride (II-5b) | 1-Bn, 5-CH₂NH(CH₂Ph) | Tetrazole | Benzyl substituent introduces aromatic bulk, potentially enhancing HDAC binding affinity. |
| Methyl[1-(1H-1,2,3,4-tetrazol-5-yl)ethyl]amine hydrochloride | 5-CH(CH₂NHMe) | Tetrazole | Ethyl linker instead of methylene; altered steric and electronic properties. |
| [1-(Cyclopropylmethyl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride | 1-(Cyclopropylmethyl), 5-CH₂NH₂ | Tetrazole | Cyclopropylmethyl group increases steric hindrance, potentially reducing metabolic degradation. |
| (4-Chlorophenyl)methylamine hydrochloride | 1-Me, 5-S(CH₂)₃NH(CH₂PhCl) | Tetrazole | Sulfanyl-propyl linker and chlorophenyl group enhance lipophilicity. |
2.3 Physicochemical Properties
Key Research Findings
- Substituent Effects : Bulkier groups (e.g., benzyl, cyclopropylmethyl) improve HDAC binding but reduce solubility. Methyl substituents balance stability and bioavailability .
- Synthetic Efficiency : Microwave-assisted methods (e.g., II-5b) achieve higher yields and purity than room-temperature protocols .
- Biological Trade-offs : While aromatic substituents enhance potency, they may increase off-target effects, as seen in sulfanyl derivatives .
Q & A
Q. What computational methods predict the hydrochloride salt’s solubility and bioavailability?
- Methodology :
- DFT calculations : Estimate pKa (e.g., ~4.5 for tetrazole NH) and logP (partition coefficient).
- Molecular dynamics (MD) : Simulate solvation shells in aqueous or lipid environments.
- COSMO-RS : Predict solubility in biorelevant media (e.g., FaSSIF/FeSSIF) .
Safety and Handling
Q. What safety protocols are critical when handling methyl[(1-methyl-1H-tetrazol-5-yl)methyl]amine hydrochloride?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
